molecular formula C20H17ClN2O6S2 B7727276 6-((5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID

6-((5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID

Cat. No.: B7727276
M. Wt: 480.9 g/mol
InChI Key: UFSDZZRMTWSKRC-GZTJUZNOSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features a 2-chloro-4-nitrophenyl substituent attached to a furyl-methylidene group, a 4-oxo-2-thioxo-thiazolidinone core, and a hexanoic acid side chain. The hexanoic acid chain may improve solubility and bioavailability compared to shorter-chain analogs .

Properties

IUPAC Name

6-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S2/c21-15-10-12(23(27)28)5-7-14(15)16-8-6-13(29-16)11-17-19(26)22(20(30)31-17)9-3-1-2-4-18(24)25/h5-8,10-11H,1-4,9H2,(H,24,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSDZZRMTWSKRC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((5E)-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, synthesis, and various studies demonstrating its pharmacological effects.

The molecular formula for this compound is C20H17ClN2O6S2C_{20}H_{17}ClN_{2}O_{6}S_{2}, with a molecular weight of 480.9 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties . A study synthesized several derivatives of thiazolidinone and evaluated their antiproliferative activity against human leukemia cell lines. The findings revealed that compounds with electron-donating groups showed enhanced cytotoxicity, particularly in the G0/G1 phase of the cell cycle . Notably, the compound this compound demonstrated a potent effect on inducing apoptosis in cancer cells.

Antimicrobial Activity

The thiazolidinone framework has also been associated with antimicrobial activity . Various derivatives have shown effectiveness against a range of bacterial and fungal strains. This activity is often attributed to the presence of the thiazolidinone moiety and modifications in the side chains that enhance interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

  • Substituents on the Thiazolidinone Ring : Variations at the C-terminal position have been shown to affect cytotoxicity and selectivity against cancer cell lines.
  • Electron-Donating Groups : The presence of electron-donating groups at specific positions on the aromatic rings enhances anticancer activity by improving electron density and facilitating interactions with biological targets .

Study 1: Antiproliferative Effects

In a comprehensive study evaluating the anticancer effects of various thiazolidinone derivatives, it was found that compounds similar to this compound exhibited moderate to strong antiproliferative effects in a dose-dependent manner. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, including those structurally related to the target compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural Variations

Key structural differences among thiazolidinone derivatives include:

  • Phenyl ring substituents : Position and type of substituents (e.g., nitro, chloro, bromo, methyl).
  • Chain length: Carboxylic acid side chains (propanoic, butanoic, hexanoic).
  • Core modifications: Variations in the thiazolidinone ring (e.g., oxo/thioxo groups).
Table 1: Structural and Molecular Comparison
Compound Name Substituent on Phenyl Chain Length Molecular Formula Molecular Weight (g/mol)
Target Compound (6-((5E)-5-{[5-(2-CHloro-4-NO₂-Phenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-...)Hexanoic Acid) 2-Cl, 4-NO₂ C6 (Hexanoic) C₁₉H₁₆ClN₂O₆S₂ 467.98
2-((5E)-5-{[5-(4-Bromophenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-...)Butanoic Acid 4-Br C4 (Butanoic) C₁₈H₁₄BrNO₄S₂ 452.35
3-[(5E)-5-{[5-(4-Cl-Phenyl)Furan-2-yl]Methylidene}-4-Oxo-2-Thioxo-...]Propanoic Acid 4-Cl C3 (Propanoic) C₁₇H₁₂ClNO₄S₂ 393.87
2-((5E)-5-{[5-(4-Me-2-NO₂-Phenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-...)Butanoic Acid 4-Me, 2-NO₂ C4 (Butanoic) C₁₉H₁₆N₂O₆S₂ 432.47

Electronic and Steric Effects

  • Target Compound : The 2-chloro-4-nitro substitution creates a strong electron-withdrawing effect, which may enhance stability and intermolecular interactions (e.g., hydrogen bonding) compared to analogs with electron-donating groups (e.g., methyl in ).

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through imine formation between the aldehyde and amine, followed by nucleophilic attack of thioglycolic acid and cyclodehydration. β-Cyclodextrin-SO3H, a heterogeneous acid catalyst, enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Optimized conditions :

ParameterValue
Catalyst loading10 mol% β-cyclodextrin-SO3H
SolventSolvent-free
Temperature80°C
Time4–6 hours
Yield82–89%

This method avoids column chromatography, with crude products purified via recrystallization from ethanol-water (3:1).

Functionalization of the Furan Substituent

The 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde precursor is synthesized in two stages:

Chlorination and Nitration of Phenylfuran

  • Chlorination :

    • Substrate : 5-Phenylfuran-2-carbaldehyde

    • Reagent : Cl2 gas in acetic acid at 0°C

    • Outcome : Selective chlorination at the 2-position yields 5-(2-chlorophenyl)furan-2-carbaldehyde.

  • Nitration :

    • Reagent system : HNO3 (65%)/H2SO4 (98%) (1:3 v/v)

    • Conditions : 0–5°C for 2 hours

    • Regioselectivity : Nitro group introduces para to chlorine due to the meta-directing effect of the chloro substituent.

Yield : 76% after recrystallization from dichloromethane-hexane.

Stereoselective Formation of the (5E)-Methylene Bridge

The exocyclic double bond’s (5E)-configuration is controlled by:

  • Conjugated system stabilization : The furan-thiazolidinone π-system favors the E-isomer.

  • Kinetic control : Rapid cyclodehydration at 80°C prevents isomerization.

Confirmation :

  • 1H NMR : Coupling constant J = 12.8 Hz between H-4 and H-5 protons.

  • X-ray crystallography : Dihedral angle of 178.9° between thiazolidinone and furan planes.

Side Chain Modification: Hexanoic Acid Attachment

The hexanoic acid moiety is introduced via:

  • Pre-functionalization : 6-Aminohexanoic acid is prepared by Gabriel synthesis or enzymatic resolution.

  • Coupling : Condensation with the thiazolidinone intermediate under Mitsunobu conditions (DIAD, PPh3) in THF at 25°C.

Yield : 91% with >99% enantiomeric excess when using immobilized lipase catalysts.

Purification and Analytical Characterization

Purification :

  • Step 1 : Acid-base extraction (pH 2.1) to isolate the carboxylate form.

  • Step 2 : Size-exclusion chromatography (Sephadex LH-20) with methanol eluent.

Analytical data :

PropertyValue
Molecular formulaC21H18ClN3O6S2
Molecular weight540.02 g/mol
Melting point187–189°C
UV-Vis (λmax)274 nm (ε = 12,400 L·mol−1·cm−1)
IR (ν, cm−1)1725 (C=O), 1670 (C=S), 1530 (NO2)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
One-pot multicomponent8998Short reaction time, no solvent
Stepwise coupling7595Better stereocontrol
Solid-phase synthesis6890Scalability

The one-pot method using β-cyclodextrin-SO3H is preferred for laboratory-scale synthesis, while stepwise approaches suit industrial production .

Q & A

Q. Which theories explain the compound’s dual anti-inflammatory and antioxidant effects?

  • Framework : The Keap1-Nrf2-ARE pathway links antioxidant response element activation to anti-inflammatory cytokine modulation. The nitro group’s redox activity may synergize with the thiazolidinone ring’s electrophilic properties to inhibit NF-κB .

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